2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one
Description
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, which is known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-18-19(15-5-2-1-3-6-15)22-14-23-20(18)26-11-9-25(10-12-26)17(29)13-27-16(28)7-4-8-24-27/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKOUUZWENSIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-6-phenylpyrimidine with piperazine to form an intermediate, which is then reacted with a suitable oxoethylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .
Scientific Research Applications
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Imidazole derivatives: Exhibit a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is unique due to its specific structural features, such as the combination of a pyridazinone core with a fluoro-phenylpyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
